Maltoundecaose

Descripción

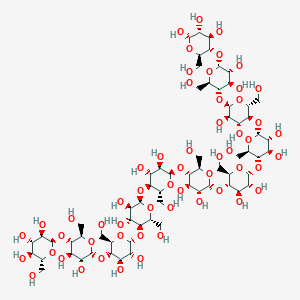

Structure

2D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H112O56/c67-1-12-23(78)24(79)36(91)57(103-12)114-47-14(3-69)105-59(38(93)26(47)81)116-49-16(5-71)107-61(40(95)28(49)83)118-51-18(7-73)109-63(42(97)30(51)85)120-53-20(9-75)111-65(44(99)32(53)87)122-55-22(11-77)112-66(45(100)34(55)89)121-54-21(10-76)110-64(43(98)33(54)88)119-52-19(8-74)108-62(41(96)31(52)86)117-50-17(6-72)106-60(39(94)29(50)84)115-48-15(4-70)104-58(37(92)27(48)82)113-46-13(2-68)102-56(101)35(90)25(46)80/h12-101H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIFDDFXDDGQOX-FLCYYJKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H112O56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1801.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Degradation and Catabolic Pathways Involving Maltoundecaose

Hydrolytic Cleavage of α-Glucans

Hydrolysis is the primary mechanism for the breakdown of polysaccharides. It involves the cleavage of glycosidic bonds through the addition of a water molecule, catalyzed by a class of enzymes known as glycoside hydrolases.

α-Amylase and β-amylase are key enzymes in the initial breakdown of large α-glucans such as starch, which is composed of amylose (B160209) and amylopectin (B1267705). nih.govjst.go.jp

α-Amylase (α-1,4-glucan-4-glucanohydrolase) is an endo-amylase that acts by cleaving α-1,4-glycosidic bonds at random locations along the starch chain. nih.govwikipedia.org This action rapidly reduces the size of the polysaccharide, yielding a mixture of shorter linear oligosaccharides, including maltoundecaose, and branched limit dextrins from amylopectin. wikipedia.orgwur.nl α-Amylase cannot cleave the α-1,6-linkages found at the branch points of amylopectin or terminal glucose residues. nih.gov

β-Amylase (1,4-α-D-glucan maltohydrolase) is an exo-amylase that works from the non-reducing end of a glucan chain. wikipedia.orgresearchgate.net It catalyzes the hydrolysis of the second α-1,4 glycosidic bond, cleaving off two glucose units at a time in the form of β-maltose. wikipedia.orgoup.com When acting on a linear oligosaccharide like this compound, β-amylase would sequentially release maltose (B56501) units until the chain is depleted. Like α-amylase, it cannot bypass the α-1,6 branch points in amylopectin, resulting in a product called β-limit dextrin. jst.go.jpresearchgate.net

| Enzyme | Type | Action on α-1,4 bonds | Action on α-1,6 bonds | Primary Products |

| α-Amylase | Endo-hydrolase | Random internal cleavage | None | Maltose, Maltotriose (B133400), Limit Dextrins, various maltooligosaccharides |

| β-Amylase | Exo-hydrolase | Cleaves second bond from non-reducing end | None | β-Maltose, β-Limit Dextrin |

This table summarizes the primary mechanisms of α-Amylase and β-Amylase on α-glucans.

To achieve complete degradation of starch, especially the branched components, other enzymes are required.

Glucoamylase (also known as γ-amylase or amyloglucosidase) is an exo-acting enzyme that sequentially cleaves α-1,4 and, more slowly, α-1,6 glycosidic bonds from the non-reducing ends of starch and related oligosaccharides to release glucose. jst.go.jp Its ability to break down both types of linkages makes it crucial for the complete saccharification of starch into glucose. jst.go.jp

Limit Dextrinase (EC 3.2.1.142) is a debranching enzyme that specifically hydrolyzes the α-1,6-glucosidic linkages in amylopectin and the α- and β-limit dextrins left behind by amylase action. agraria.com.brnih.gov By cleaving these branch points, limit dextrinase renders the branched dextrins susceptible to further hydrolysis by exo-acting enzymes like β-amylase, ultimately increasing the yield of fermentable sugars such as maltose. nih.gov The action of limit dextrinase can lead to higher levels of maltose and maltotriose. agraria.com.br

In animals, glycogen (B147801) metabolism occurs not only in the cytoplasm but also within lysosomes. mdpi.com

Lysosomal alpha-glucosidase (GAA) , also known as acid maltase, is essential for the degradation of glycogen to glucose within the acidic environment of the lysosome. mdpi.comwikipedia.org This enzyme is capable of hydrolyzing both α-1,4 and α-1,6 glucosidic linkages, allowing it to completely break down the complex, branched structure of glycogen into free glucose. mdpi.comuniprot.org A deficiency of GAA leads to the accumulation of glycogen in lysosomes, causing the metabolic disorder known as Pompe disease. mdpi.comwikipedia.org The enzyme is known to degrade maltooligosaccharides, and its action is a key part of the lysosomal pathway for glycogen catabolism. mdpi.comum.es

Transglycosylation Reactions and Their Biochemical Implications

In addition to hydrolysis, some glycoside hydrolases can catalyze transglycosylation reactions. This involves the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule other than water. portlandpress.comfrontiersin.org

A notable example of an enzyme with dual functionality is TreX, a glycogen debranching enzyme from the archaeon Sulfolobus solfataricus. nih.gov

TreX belongs to the glycoside hydrolase 13 family and exhibits both α-1,6-glucosidase (hydrolytic) activity and α-1,4-transferase (transglycosylation) activity. nih.govnih.gov It can cleave an α-1,4-glucan chain from a donor and transfer it to an acceptor molecule. nih.govtandfonline.com Research has shown that TreX can transfer maltotetraosyl moieties from a donor substrate to an acceptor. nih.govresearchgate.net Interestingly, when TreX acts on branched linear maltodextrins, it does not produce maltooctaose (B131049) (Glc8) or this compound (Glc11), indicating that the transfer occurs via the formation of a new α-1,6 linkage rather than an α-1,4 linkage. nih.govresearchgate.net This effectively relocates the branch point within a molecule. nih.gov

Influencing Product Distribution: The competition between hydrolysis and transglycosylation directly affects the distribution of final products. This balance is often dependent on substrate concentration, with higher concentrations generally favoring the transglycosylation reaction. nih.govtandfonline.comresearchgate.net As a reaction proceeds and the substrate concentration decreases, hydrolysis may begin to dominate over transglycosylation, shifting the product profile. asm.org The specificity of the enzyme for different acceptor molecules also plays a critical role in determining the variety of products formed. nih.govmdpi.com

Table of Kinetic Parameters for TreX

The dual functionality of the TreX enzyme is reflected in its distinct kinetic parameters for hydrolysis and transglycosylation reactions. The following data were determined using a modified Michaelis-Menten equation with a branched cyclodextrin (B1172386) substrate. nih.govresearchgate.net

| Reaction Type | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) |

| Hydrolysis | 0.206 | 2.57 × 10³ | 1.25 × 10⁴ |

| Transglycosylation | 3.30 | 1.78 × 10³ | 5.39 × 10² |

This table displays the kinetic constants for the hydrolytic and transglycosylation activities of the TreX enzyme from Sulfolobus solfataricus. Data sourced from studies on branched cyclodextrins. nih.govresearchgate.net

Microbial Maltodextrin (B1146171) Metabolism Pathways

The breakdown of maltodextrins, including this compound, in microorganisms is a highly regulated and efficient process involving a suite of specialized enzymes. These pathways ensure that the organism can effectively utilize complex carbohydrates as a source of carbon and energy. The metabolism is primarily intracellular, following the transport of maltodextrins across the cell membrane. In many bacteria, the genes encoding these metabolic enzymes are organized into operons, allowing for coordinated expression in response to the presence of maltodextrins.

Enzymes Involved in Maltose/Maltodextrin Catabolism (e.g., AmlE, MalZ, MalP, MalQ)

The catabolism of maltose and longer maltodextrins like this compound is accomplished through the concerted action of several key enzymes. While the specific enzymes can vary between microbial species, a common set of activities is frequently observed, particularly in well-studied organisms like Escherichia coli and Actinoplanes sp. caister.comwikipedia.orgasm.org.

AmlE (α-glucosidase): In some bacteria, such as Actinoplanes sp., AmlE functions as a high-rate α-glucosidase. caister.comnih.gov. It is primarily responsible for the intracellular assimilation of maltose and can hydrolyze a variety of glycosidic bonds caister.compsu.edu. Its high activity can compensate for other, slower enzymes in the pathway, ensuring a steady supply of glucose for the cell caister.comnih.govmdpi.com.

MalZ (Maltodextrin glucosidase): MalZ is a cytoplasmic enzyme that specifically targets the reducing end of malto-oligosaccharides. asm.org. It sequentially cleaves single glucose molecules from linear α-glucans that are at least three glycosyl units long caister.com. In E. coli, MalZ degrades maltodextrins ranging from maltotriose to maltoheptaose (B131047) into shorter oligosaccharides, with the final products being maltose and glucose asm.org. The enzyme's binding affinity increases with the chain length of the maltodextrin substrate, but the maximum rate of hydrolysis is fastest for the smaller substrate, maltotriose asm.org. MalZ is not essential for maltose utilization but plays a role in the complete breakdown of longer dextrins asm.org.

MalP (Maltodextrin phosphorylase): MalP is a critical phosphorylase in maltodextrin metabolism plos.orgwikipedia.org. It catalyzes the phosphorolysis of α-1,4-glycosidic bonds at the non-reducing end of linear maltodextrins, producing glucose-1-phosphate (Glc1P) plos.orgwikipedia.org. This process is energetically favorable as it generates a phosphorylated sugar that can directly enter glycolysis, bypassing the need for an ATP-dependent phosphorylation step. In E. coli, MalP acts on maltodextrins of at least four glucose units, with a higher affinity for shorter linear oligosaccharides compared to glycogen phosphorylase wikipedia.orgplos.orgasm.org. Unlike many metabolic enzymes, MalP from E. coli does not exhibit allosteric regulation; its activity is primarily controlled at the level of gene expression wikipedia.orgembopress.org.

MalQ (4-α-glucanotransferase/Amylomaltase): MalQ is a central enzyme in this pathway, acting as a 4-α-glucanotransferase caister.comasm.org. It has a unique disproportionation activity: it cleaves a maltodextrin and transfers a glucosyl or maltodextrinyl moiety to another acceptor molecule, which can be glucose or another maltodextrin caister.comasm.org. This action results in the elongation of one molecule and the shortening of another. For example, MalQ can convert two molecules of maltotriose into one molecule of maltopentaose (B1148383) and one molecule of glucose. This activity is crucial for generating maltotriose, the key inducer of the entire maltose/maltodextrin regulon, from maltose asm.orgasm.org. It also produces longer-chain maltodextrins that are the preferred substrates for MalP mdpi.comnih.gov.

The interplay between these enzymes allows for the complete and efficient degradation of a range of maltodextrins. MalQ remodels the available maltodextrins, MalP phosphorolytically cleaves longer chains to produce energy-efficient Glc1P, and MalZ hydrolyzes shorter chains to release glucose. asm.orgresearchgate.net.

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

| AmlE | amlE | High-rate α-glucosidase | Maltose, linear α-1,4-glucans | Glucose |

| MalZ | malZ | Maltodextrin glucosidase | Maltodextrins (≥ maltotriose) | Glucose, shorter maltodextrins |

| MalP | malP | Maltodextrin phosphorylase | Linear maltodextrins (≥ maltotetraose) | Glucose-1-phosphate, shorter maltodextrins |

| MalQ | malQ | 4-α-glucanotransferase (Amylomaltase) | Maltose, maltodextrins | A mixture of glucose and elongated maltodextrins |

Coordination and Regulation of Catabolic Enzyme Activities in Microbial Systems

The enzymatic activities for maltodextrin catabolism are not constitutive but are tightly coordinated and regulated to match the metabolic needs of the cell and the availability of substrates. This regulation occurs primarily at the transcriptional level through a system known as the maltose regulon, which is extensively studied in E. coli wikipedia.orgnih.gov.

The central regulator of the mal genes is the MalT protein, a specific transcriptional activator caister.comwikipedia.org. The expression of all mal operons, which include the genes for the catabolic enzymes (malP, malQ, malZ) and transport proteins, is dependent on MalT caister.comnih.gov. The activity of MalT itself is controlled by an inducer molecule. In vitro studies have shown that maltotriose , in complex with ATP, is the specific inducer that activates MalT, enabling it to bind to specific DNA sequences (MalT boxes) in the promoter regions of the mal genes and initiate transcription asm.orgnih.gov. MalQ's ability to produce maltotriose from maltose is therefore a critical initial step in the induction of the entire system asm.orgasm.org.

The expression of the maltose regulon is also subject to global regulatory networks. Catabolite repression ensures that preferred carbon sources like glucose are utilized before other sugars. This is mediated by the cyclic AMP (cAMP) and its receptor protein (CAP) caister.comnih.gov. When glucose levels are low, cAMP-CAP complex levels rise and bind to the promoter of the malT gene, promoting its transcription caister.comwikipedia.org. Conversely, when glucose is abundant, malT expression is low, preventing the cell from investing energy in metabolizing maltodextrins. Furthermore, the global regulator Mlc acts as a repressor for malT transcription, adding another layer of control linked to glucose availability caister.comnih.gov.

Another level of regulation involves the transport system. The MalK subunit of the maltodextrin ABC transporter can interact with and inhibit MalT when the transporter is inactive, effectively shutting down the regulon in the absence of external maltodextrins caister.comasm.org. This intricate network of transcriptional activation, global repression, and protein-protein interactions ensures a highly controlled and efficient response to the presence of maltodextrins like this compound.

| Regulatory Component | Type | Function | Effector(s) |

| MalT | Transcriptional Activator | Activates transcription of all mal genes. | Activated by Maltotriose-ATP complex. |

| cAMP-CAP | Global Regulator | Positive regulator of malT expression. | High levels in the absence of glucose. |

| Mlc | Global Regulator | Repressor of malT transcription. | Activity is controlled by glucose transport status. |

| MalK | Regulatory Protein | Inhibits MalT activity in the absence of transport. | Inactivation of MalT. |

| Maltotriose | Inducer Molecule | Binds to and activates the MalT protein. | Produced from maltose/maltodextrins by MalQ. |

Advanced Analytical Methodologies for Characterization and Quantification of Maltoundecaose in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating maltoundecaose from complex mixtures, such as starch hydrolysates or enzymatic reaction products. The choice of technique and, critically, the specialized column is paramount for achieving the necessary resolution to separate high-degree-of-polymerization (DP) oligosaccharides.

High-Performance Liquid Chromatography (HPLC) with Specialized Columns

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for carbohydrate analysis. For maltooligosaccharides, including this compound, specialized columns that operate under the principle of Hydrophilic Interaction Liquid Chromatography (HILIC) are often the most effective. shodexhplc.comshodex.com HILIC columns, such as those with amide or amino functional groups, utilize a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. shodexhplc.comglsciencesinc.com In this mode, more polar analytes, such as larger oligosaccharides with more hydroxyl groups, are retained longer. shodexhplc.com This results in an elution order where this compound would elute after smaller maltooligosaccharides. shodexhplc.com

Another effective stationary phase for separating high-DP oligosaccharides is porous graphitic carbon (PGC). PGC columns offer unique selectivity based on the three-dimensional structure of the analytes and are highly stable at the high pH and temperature often required for optimal separation. researchgate.net Size-exclusion chromatography (SEC) columns, such as Asahipak GF-210 HQ, have also demonstrated improved separation efficiency for maltooligosaccharides in the lower molecular weight range, capable of separating species up to hexa- or hepta-saccharides, with the potential for separating larger molecules like this compound. shodex.com

Table 1: Comparison of HPLC Columns for Maltooligosaccharide Separation

| Column Type | Stationary Phase Chemistry | Separation Principle | Advantages for this compound Analysis |

| HILIC Amide/Amino | Silica (B1680970) or polymer bonded with amide or amino groups | Partitioning into a water-enriched layer on the polar surface | Excellent resolution of oligosaccharides by size; compatible with mass spectrometry. shodexhplc.comwaters.com |

| Porous Graphitic Carbon (PGC) | Graphitic carbon | Adsorption and charge-induced interactions | High resolving power for structural isomers and anomers; stable at high pH and temperature. researchgate.net |

| Size-Exclusion (SEC) | Porous polymer or silica particles | Separation based on hydrodynamic volume | Useful for separating broad ranges of oligosaccharide sizes. shodex.com |

Ultra-High Performance Liquid Chromatography (U-HPLC)

Ultra-High Performance Liquid Chromatography (U-HPLC), an evolution of HPLC, utilizes columns packed with sub-2 µm particles, leading to significantly faster analysis times, higher resolution, and greater sensitivity. mdpi.com When applied to maltooligosaccharide analysis, U-HPLC coupled with specialized columns like the ACQUITY UPLC BEH Amide column can resolve complex mixtures containing species from glucose up to maltoheptaose (B131047) and beyond in a single gradient run. lcms.cz The enhanced efficiency of U-HPLC is particularly beneficial for resolving this compound from its close neighbors, maltodecaose (B116981) (DP10) and maltododecaose (B1142617) (DP12), a task that can be challenging with conventional HPLC. mdpi.com The use of U-HPLC is often coupled with mass spectrometry detection, providing a powerful platform for both quantification and structural confirmation. rsc.orgnih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an indispensable tool for the structural characterization of oligosaccharides. Its high sensitivity and ability to provide precise molecular weight information make it ideal for confirming the identity of compounds like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like oligosaccharides directly from a liquid phase, often the eluent from an HPLC or U-HPLC system. wikipedia.orgnih.gov For maltooligosaccharides, ESI typically generates sodiated adducts, [M+Na]⁺, or potassiated adducts, [M+K]⁺, in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode. nih.gov The analysis of a PA-derivatized this compound by ESI-MS has been reported, demonstrating the technique's applicability. cnjournals.com The ability of ESI to produce multiply charged ions can also be advantageous for analyzing very large oligosaccharides, effectively extending the mass range of the analyzer. wikipedia.org However, for larger oligosaccharides, insufficient ionization can sometimes be a challenge. frontiersin.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the analysis of high-molecular-weight oligosaccharides. mdpi.com In this technique, the analyte is co-crystallized with a matrix material (e.g., 2,5-dihydroxybenzoic acid), which absorbs laser energy and facilitates the desorption and ionization of the analyte, typically as singly charged ions (e.g., [M+Na]⁺). mdpi.commdpi.com MALDI-TOF MS is known for its speed, sensitivity, and ability to analyze complex mixtures, making it an excellent tool for profiling the distribution of maltooligosaccharides in a sample. mdpi.com It has been successfully used to detect maltooligosaccharides with a degree of polymerization up to 48. capes.gov.br This makes it a robust method for confirming the presence and molecular weight of this compound in research samples.

Table 2: Research Findings on MALDI-TOF MS for High-DP Oligosaccharide Analysis

| Study Focus | Matrix Used | DP Range Detected | Key Finding for this compound Analysis |

| Analysis of cellodextrins and xylo-oligosaccharides | 2,5-dihydroxybenzoic acid (DHB) | Up to DP12 | Demonstrates suitability for fast and simple determination of high-DP oligosaccharides. mdpi.com |

| Characterization of oligosaccharides in vegetables | 2,5-dihydroxybenzoic acid (DHB) | Up to DP48 (from potato syrup) | Shows high sensitivity for detecting a wide range of oligosaccharide sizes in complex samples. capes.gov.br |

| Analysis of derivatized polysaccharides | 2,5-dihydroxybenzoic acid (DHB) | 1 to 5 kDa range (DP ~6 to 30) | Derivatization can enhance signal intensity for quantitative analysis. mdpi.com |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While single-stage MS provides molecular weight, tandem mass spectrometry (MS/MS) is required for detailed structural elucidation. mdpi.compittcon.org In MS/MS, a specific precursor ion (e.g., the [M+Na]⁺ ion of this compound) is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence and linkage of the monosaccharide units. nih.govpsu.edu For maltooligosaccharides, the fragmentation patterns typically involve glycosidic bond cleavages, producing B- and Y-type ions, which allow for the confirmation of the linear α-1,4 linkage structure. helsinki.fi A multidimensional MS-based workflow, combining LC separation with both high-resolution MS and tandem MS, has been developed for the de novo structural elucidation of oligosaccharides, demonstrating the power of these combined techniques. nih.govresearchgate.net This approach allows for the determination of monosaccharide composition, sequence, and glycosidic linkage positions, providing a comprehensive structural profile of molecules like this compound. nih.gov

Post-Column Derivatization and Ionization Enhancement Strategies for LC/MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for oligosaccharide analysis. However, the inherent low polarity and ionization efficiency of underivatized carbohydrates like this compound can present challenges for sensitive detection. Post-column derivatization and other ionization enhancement strategies are employed to overcome these limitations.

Post-column derivatization involves introducing a reagent to the eluent from the liquid chromatography (LC) column before it enters the mass spectrometer. This process can convert analytes into forms that are more readily ionized, thereby improving detection sensitivity and selectivity. chromatographyonline.com For instance, reagents can be used to create fluorescent derivatives, although this is more commonly associated with fluorescence detection rather than mass spectrometry. chromatographyonline.com

A significant challenge in the LC-MS analysis of saccharides is achieving efficient ionization. shimadzu.com While derivatization is a common approach to enhance sensitivity, it can be a cumbersome process. shimadzu.com An alternative is the post-column addition of a solvent that promotes ionization. shimadzu.com For example, adding a mixture of methanol (B129727) and chloroform (B151607) after the column can encourage the formation of chloride ion adducts ([M+Cl]⁻), leading to stable and detectable ions in the mass spectrometer. shimadzu.com This technique avoids the complexities of pre-column derivatization while still achieving enhanced ionization. shimadzu.com

Ionization enhancement can also be achieved by manipulating the mobile phase composition. The use of volatile buffers like ammonium (B1175870) formate (B1220265) can promote the formation of ammonium adducts for neutral polar compounds that are otherwise difficult to ionize. chromatographyonline.com This strategy not only aids in ionization but can also prevent the formation of less desirable adducts, such as sodium adducts, which may be harder to fragment in tandem MS analysis. chromatographyonline.com Furthermore, optimizing the mobile phase to increase the retention of analytes on the LC column can lead to elution in a higher concentration of organic solvent, which generally improves the efficiency of desolvation in the MS source and boosts sensitivity. chromatographyonline.com The choice of the appropriate ionization mode, positive or negative, is also a critical first step in developing a sensitive LC-MS method. chromatographyonline.com

For maltooligosaccharides, including this compound, enhancing the abundance of specific adducts can be beneficial. For example, treating purified maltooligosaccharide mixtures with sodium chloride can enhance the formation of sodiated molecular ions ([M+Na]⁺) in positive mode electrospray ionization (ESI). nih.gov

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of carbohydrates like this compound at an atomic level. nih.govnih.gov It provides comprehensive information about the primary structure, including the monosaccharide composition, anomeric configuration (α or β), linkage positions, and the sequence of the glucose units. nih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. In the ¹H NMR spectrum of carbohydrates, distinct regions correspond to different types of protons. Anomeric protons typically resonate in the δH 4.4–6.0 ppm range, while other ring protons are found between δH 3.2 and 4.2 ppm. nih.gov

For complex oligosaccharides, 1D spectra often suffer from signal overlap. libretexts.org 2D NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential to resolve individual signals and establish connectivity. mdpi.comresearchgate.net HSQC experiments, for instance, correlate the chemical shifts of protons with their directly attached carbons, providing a powerful tool for assigning resonances. libretexts.org The development of advanced techniques like ASAP-HSQC allows for the rapid acquisition of high-resolution spectra, which is beneficial for distinguishing closely related structures. researchgate.net

The chemical shifts in ¹³C NMR spectra are also highly informative. The anomeric carbon signals are particularly diagnostic for linkage analysis. By comparing the ¹³C chemical shift data of this compound with that of known maltooligosaccharides, the α-1,4 linkages can be confirmed.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Maltooligosaccharides

| Nucleus | Chemical Shift (ppm) Range | Structural Information |

| ¹H | ~4.4–6.0 | Anomeric protons |

| ¹H | ~3.2–4.2 | Ring protons (non-anomeric) |

| ¹³C | ~95-105 | Anomeric carbons |

| ¹³C | ~60-85 | Other ring carbons |

| Note: Specific chemical shifts can vary depending on the solvent, temperature, and specific glucose residue within the chain. |

Electrophoretic Techniques

Capillary Electrophoresis (CE) for Oligosaccharide Migration Studies

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio. acs.org For neutral oligosaccharides like this compound, derivatization with a charged tag, such as 8-aminopyrene-1,3,6-trisulfonate (APTS), is necessary to impart a charge for electrophoretic migration. acs.org

CE is particularly effective for studying the migration behavior of homologous series of oligosaccharides like maltooligosaccharides. acs.orgacs.org The migration time in CE is influenced by the hydrodynamic volume of the molecule. acs.org As the degree of polymerization (DP) increases in the maltooligosaccharide series, the hydrodynamic volume increases, leading to predictable changes in migration time. This allows for the separation of this compound from other maltooligosaccharides based on its size.

Studies have shown that linear maltooligosaccharides exhibit different migration behavior compared to branched glycans of similar size, highlighting CE's ability to distinguish between structural isomers. acs.orgacs.org The technique's high efficiency enables the resolution of complex carbohydrate mixtures.

Investigation of Temperature-Dependent Migration Shifts in CE

Temperature is a critical parameter in capillary electrophoresis as it affects the viscosity of the separation buffer and can influence the conformation of the analyte, thereby altering its electrophoretic mobility. promega.essciex.jp While increased temperature generally decreases migration times due to lower buffer viscosity, it can also have a differential effect on the migration of various carbohydrate structures. acs.orgnih.gov

Research has demonstrated that temperature-dependent differential migration shifts occur between linear maltooligosaccharides and branched glycans. acs.orgacs.orgnih.gov This phenomenon is attributed to differences in how temperature affects the secondary structure and hydrodynamic volume of these different classes of oligosaccharides. promega.es For linear maltooligosaccharides like this compound, which can adopt a helical conformation, temperature changes can alter this structure and thus its migration characteristics. acs.org

The concept of activation energy has been applied to understand these temperature-dependent migration shifts. acs.orgacs.org The activation energy for electromigration can differ between linear and branched structures, leading to changes in their relative migration order as the temperature is varied. acs.orgacs.org This effect underscores the importance of precise temperature control for reproducible and optimized separations in the CE analysis of this compound and other oligosaccharides. sciex.jpnih.gov

Table 2: Effect of Temperature on CE Migration

| Temperature | General Effect on Migration Time | Structural Implication |

| Increase | Decrease | Lower buffer viscosity, potential conformational changes |

| Decrease | Increase | Higher buffer viscosity |

| Note: The magnitude of the shift is structure-dependent. |

Enzyme-Linked Detection and Activity Assays

Enzyme-linked immunosorbent assays (ELISAs) are a type of plate-based assay commonly used for the detection and quantification of a wide range of molecules, including proteins, antibodies, and hormones. thermofisher.comimmunology.org The core principle of an ELISA is the specific binding of an antibody to its target antigen, which is immobilized on a solid surface. thermofisher.com Detection is typically achieved through an enzyme-linked antibody that produces a measurable signal, such as a color change, upon the addition of a substrate. immunology.org

While direct ELISA for a small carbohydrate like this compound is not standard due to the difficulty of raising specific antibodies against such a small, non-immunogenic molecule, enzyme-based assays are highly relevant for its detection and quantification in other formats. These assays often rely on the enzymatic breakdown of this compound and the subsequent detection of the reaction products.

For instance, an assay could be designed where this compound is a substrate for a specific enzyme, such as α-amylase or a maltase. The activity of the enzyme on this compound would release glucose or smaller oligosaccharides. These products can then be quantified using a variety of methods. A common approach is to use a coupled enzyme assay where the released glucose is a substrate for glucose oxidase, which in turn produces hydrogen peroxide. The hydrogen peroxide can then be detected colorimetrically using a peroxidase-catalyzed reaction.

Alternatively, competitive assay formats could be developed. In such a system, a known amount of labeled this compound (e.g., biotinylated) would compete with the this compound in a sample for binding to a specific carbohydrate-binding protein or a lectin immobilized on a microplate. The amount of bound labeled this compound, detected via an enzyme conjugate (like streptavidin-HRP), would be inversely proportional to the concentration of this compound in the sample.

These enzyme-linked detection methods offer high sensitivity and are amenable to high-throughput screening, making them valuable tools in research where the quantification of this compound is required.

Coupled Enzyme Assays for Substrate Conversion

Coupled enzyme assays are a powerful and versatile technique used to measure enzyme activity, particularly when the primary enzymatic reaction does not produce a product that is easily detectable by spectrophotometry. genscript.com This method involves linking the primary reaction to one or more subsequent enzymatic reactions that do produce a measurable change, such as a change in absorbance. genscript.comnih.gov

This approach is highly applicable to measuring the conversion of this compound. When a glycosidase (the primary enzyme) hydrolyzes this compound, it produces smaller maltooligosaccharides and potentially glucose. The production of these smaller sugars, which may not be chromogenic, can be monitored by coupling their formation to a second, indicator enzyme system.

A well-established coupled-enzyme system for quantifying glucose involves the enzymes glucose dehydrogenase or hexokinase and glucose-6-phosphate dehydrogenase. For instance, if glucose is a product of this compound hydrolysis, it can be acted upon by glucose dehydrogenase. In this secondary reaction, glucose is oxidized, and a coenzyme such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is reduced to NADH. researchgate.net The production of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm. ipinnovative.comresearchgate.net The rate of this absorbance change is directly proportional to the rate of glucose production, and therefore to the activity of the primary glycosidase acting on this compound.

This principle can be summarized in the following reaction scheme:

Primary Reaction: this compound + H₂O ---(Glycosidase)---> Maltose (B56501) + Glucose (as an example)

Coupled Reaction: Glucose + NAD⁺ ---(Glucose Dehydrogenase)---> Glucono-δ-lactone + NADH + H⁺

The use of a coupled enzyme system allows for the continuous and real-time measurement of this compound conversion, providing detailed kinetic data. nih.gov

| Assay Component | Function | Example |

| Primary Enzyme | Catalyzes the conversion of the substrate of interest (this compound). | α-Amylase or α-Glucosidase |

| Primary Substrate | The compound being analyzed. | This compound |

| Linking Product | The product of the primary reaction that serves as the substrate for the coupling enzyme. | Glucose |

| Coupling Enzyme(s) | Acts on the linking product to generate a detectable signal. | Glucose Dehydrogenase |

| Indicator Substrate | The co-substrate for the coupling enzyme that is converted into the detectable signal. | NAD⁺ |

| Detectable Product | The molecule that is measured to determine the rate of the primary reaction. | NADH |

Future Research Directions and Emerging Avenues for Maltoundecaose Studies

Elucidation of Novel Biosynthetic and Degradation Pathways

A primary direction for future research is the comprehensive mapping of the metabolic pathways responsible for the synthesis and breakdown of maltoundecaose. While the general mechanisms of starch and glycogen (B147801) metabolism are known, the specific enzymes and pathways that produce or specifically target an 11-unit oligosaccharide are not fully understood.

Biosynthesis: Research will likely focus on identifying and characterizing novel glycosyltransferases (GTs) and starch synthases with a propensity for creating longer-chain maltooligosaccharides. doi.org Key questions include understanding the mechanisms that control the processivity of these enzymes to yield products of a specific length like this compound. Exploring diverse microbial and plant genomes may reveal enzymes with unique specificities that have evolved to synthesize such complex structures. illinois.edu

Degradation: On the catabolic side, future studies will aim to discover and characterize enzymes, such as specific α-amylases or amylopullulanases, that preferentially hydrolyze long-chain oligosaccharides. nih.gov Investigating microbial environments, particularly those rich in complex starches, could lead to the discovery of novel carbohydrate-active enzymes (CAZymes) with unique substrate specificities for this compound. nih.gov Understanding these pathways is crucial for comprehending how different organisms utilize complex carbohydrates as an energy source.

Understanding Complex Regulatory Networks in Diverse Organisms

The metabolism of maltooligosaccharides is tightly controlled by intricate regulatory networks that allow organisms to adapt to available carbon sources. Future research will delve into the specific regulatory mechanisms that govern the expression of genes involved in this compound transport and metabolism.

Building on the well-studied mal regulon in bacteria like Escherichia coli, which is controlled by the activator MalT in response to maltotriose (B133400), researchers will investigate how longer oligosaccharides like this compound might act as signaling molecules. It is plausible that distinct regulatory proteins and sensory systems have evolved in various organisms to specifically recognize and respond to these larger carbohydrates. Unraveling these networks will involve identifying specific transcription factors, repressors, and non-coding RNAs that modulate gene expression in the presence of this compound. Comparative genomics and transcriptomics across diverse microbial species will be instrumental in identifying conserved and unique regulatory strategies.

Advanced Structural Biology of this compound-Enzyme Interactions

A deep understanding of how enzymes recognize and process this compound requires high-resolution structural information. Future research will employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, to solve the three-dimensional structures of enzymes in complex with this compound. portlandpress.comacs.org

These structural studies will provide atomic-level insights into:

Substrate Specificity: Revealing the precise hydrogen bonds and hydrophobic interactions within the enzyme's active site that accommodate the 11-glucose chain. acs.org

Catalytic Mechanism: Visualizing the conformational changes that occur during substrate binding and catalysis, which is essential for understanding how these enzymes function.

Product Specificity: For synthesizing enzymes, structural data can explain why a particular length of oligosaccharide is produced. For degrading enzymes, it can clarify cleavage patterns. acs.org

This knowledge is fundamental for the rational design and protein engineering of enzymes with tailored properties for specific industrial or therapeutic applications. nih.gov

Development of High-Throughput Screening Methods for Enzyme Discovery

Discovering novel enzymes that act on this compound from the vastness of microbial and environmental biodiversity requires efficient screening methods. rsc.org A significant future direction is the development of robust high-throughput screening (HTS) platforms specifically designed for long-chain oligosaccharides. nih.gov

This involves creating novel assays that can rapidly detect the synthesis or degradation of this compound. mdpi.com Key developments will include:

Custom Substrates: Synthesizing chromogenic or fluorogenic derivatives of this compound that release a detectable signal upon enzymatic cleavage. nih.gov

Cell-Based Assays: Engineering microbial cells to produce a fluorescent signal in response to this compound metabolism, enabling screening of large mutant libraries using fluorescence-activated cell sorting (FACS). nih.govresearchgate.net

Automation and Miniaturization: Employing robotic platforms to screen thousands of enzyme variants or environmental DNA libraries in microplate formats, significantly accelerating the discovery process. researchgate.netnrel.gov

These HTS methods will be crucial for identifying enzymes with desired activities for applications ranging from food production to biofuel development. researchgate.net

Integration of Omics Data for Systems-Level Understanding

To gain a holistic view of how organisms interact with this compound, future research will increasingly rely on the integration of multiple "omics" datasets. creative-proteomics.com A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex interplay between genes, proteins, and metabolites in response to this specific carbohydrate. nih.govmdpi.com

By exposing an organism to this compound and measuring the global changes at different molecular levels, researchers can:

Identify entire metabolic and regulatory pathways that are activated. mdpi.com

Discover previously unknown genes and proteins involved in its transport and metabolism.

Construct comprehensive computational models that predict cellular behavior.

This integrated approach moves beyond the study of individual components to provide a complete picture of the cellular machinery involved in this compound utilization, revealing emergent properties of the biological network. creative-proteomics.com

Synthetic Biology Approaches for Engineered Oligosaccharide Production

Synthetic biology offers powerful tools to engineer microorganisms for the custom production of specific oligosaccharides like this compound. nih.govjshanbon.com This emerging field combines principles of engineering with biology to design and construct novel biological parts, devices, and systems.

Future research in this area will focus on:

Pathway Reconstruction: Assembling genes encoding various glycosyltransferases and other modifying enzymes from different organisms into a single microbial host, or "chassis," to create novel biosynthetic pathways. acs.orgresearchgate.net

Metabolic Engineering: Optimizing the metabolism of the host organism to channel precursor molecules, such as UDP-glucose, efficiently towards the synthesis of the desired oligosaccharide product. researchgate.net

Custom Microbial Chassis: Developing and engineering robust microbial hosts, such as E. coli or Saccharomyces cerevisiae, specifically for the efficient production of complex carbohydrates. nih.govmdpi.com

These synthetic biology strategies will enable the scalable and cost-effective production of high-purity this compound, which is currently difficult to achieve through traditional methods. This will provide the necessary material for detailed functional studies and commercial applications.

Q & A

Q. What are the standard analytical techniques for identifying maltoundecaose in complex carbohydrate mixtures?

Thin-layer chromatography (TLC) using Merck HPTLC plates with 2-propanol:acetone:lactic acid (24:2:1 vol.) and naphthoresorcin-sulfuric acid as a locating reagent is a validated method for separating this compound from glucose and other maltooligosaccharides . For quantification, coupling TLC with densitometric analysis or HPLC with refractive index detection can improve accuracy. Ensure calibration with reference standards to minimize variability.

Q. How can researchers optimize experimental parameters for enzymatic assays involving this compound?

When using this compound as a substrate (e.g., in α-amylase assays), buffer composition (e.g., phosphate buffer at pH 6.9) and temperature (typically 25–37°C) must be standardized to stabilize enzymatic activity. Pre-incubation of substrate and enzyme under controlled conditions reduces background noise . Replicate trials and kinetic modeling (e.g., Michaelis-Menten analysis) are critical for deriving reliable Vmax and Km values.

Q. What statistical methods are appropriate for analyzing this compound degradation kinetics?

Linear regression applied to time-course data (e.g., reducing sugar release) can estimate reaction rates. For non-linear kinetics, use iterative fitting software (e.g., GraphPad Prism) to apply models like first-order decay or sigmoidal curves. Report confidence intervals and R<sup>2</sup> values to assess goodness-of-fit .

Advanced Research Questions

Q. How can contradictory findings regarding the enzymatic degradation rates of this compound be systematically resolved?

Apply systematic review methodologies: (1) Define inclusion criteria (e.g., studies using purified enzymes); (2) Assess heterogeneity via I<sup>2</sup> statistics; (3) Conduct sensitivity analysis to identify outliers; (4) Use meta-regression to explore confounding variables (e.g., temperature, pH). Triangulate results with in vitro validation to reconcile discrepancies .

Q. What methodological frameworks ensure rigor in designing studies on this compound’s physicochemical properties?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example:

Q. How can researchers integrate quantitative data with qualitative observations in this compound studies?

Use mixed-methods approaches: Pair HPLC quantification (quantitative) with spectroscopic data (e.g., FTIR for structural insights). Apply thematic analysis to categorize observed phenomena (e.g., gelation patterns) and statistically correlate them with quantitative metrics (e.g., molecular weight distributions) .

Q. What strategies mitigate biases in this compound sample preparation and analysis?

- Randomization: Randomize sample processing order to avoid batch effects.

- Blinding: Use blinded analysts for densitometric or chromatographic evaluations.

- Control groups: Include negative controls (e.g., enzyme-free reactions) and spiked samples to validate recovery rates .

Methodological Challenges and Solutions

Q. How should researchers address low yields in this compound synthesis or isolation?

Optimize gradient elution in size-exclusion chromatography to improve separation efficiency. If synthesizing via enzymatic methods, screen thermostable enzymes (e.g., from extremophiles) to enhance polymerization efficiency. Document yield variability using coefficient of variation (CV) metrics across replicates .

Q. What computational tools are recommended for modeling this compound’s interaction with enzymes?

Molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding affinities and conformational changes. Validate models with in vitro mutagenesis studies (e.g., altering enzyme active sites) and compare with simulation outcomes .

Q. How can researchers ensure reproducibility in this compound studies across labs?

Adopt BRENDA -recommended enzyme assay conditions and report detailed metadata (e.g., substrate purity, instrument calibration logs). Share raw data and analysis scripts via repositories like Zenodo to enable replication .

Data Presentation and Validation

Q. What are the best practices for presenting this compound data in publications?

Q. How should researchers handle conflicting spectral interpretations (e.g., NMR assignments) for this compound?

Perform 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous signals. Cross-validate with alternative techniques (e.g., methylation analysis for glycosidic linkage confirmation) and reference published libraries (e.g., CAS Registry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.